Isofraxidin
Overview
Description
It is predominantly found in the plant kingdom, particularly in the genera Eleutherococcus and Fraxinus . Isofraxidin is known for its potential multi-target effects, making it a compound of interest in various fields of research.
Mechanism of Action
Isofraxidin (7-hydroxy-6, 8-dimethoxy coumarin) is a hydroxy coumarin with several biological and pharmacological activities . This article will explore the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound’s primary targets include Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Vascular Endothelial Growth Factor A (VEGFA) . NF-κB plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals . VEGFA is a signal protein produced by cells that stimulates the formation of blood vessels .
Mode of Action
This compound interacts with its targets, leading to significant changes. It inhibits the expression of NF-κB, thereby exerting anti-diabetic, antilipidemic, and antioxidant effects . Docking analysis showed excellent binding affinity of this compound by creating numerous H-bonds and non-bonded interaction with Lys145 of chain A and chain B, and Tyr57 of NF-κB .
Biochemical Pathways
This compound affects several biochemical pathways. It improves the antioxidant enzymatic system, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH), reducing the level of oxidative stress . It also impacts the lipidemic function, showing hypolipidemic action by reducing Total Cholesterol (TC), Triglycerides (TG), and Low-Density Lipoproteins cholesterol (LDL-c), and increasing High-Density Lipoprotein cholesterol (HDL-c) .
Pharmacokinetics
This compound exhibits a unique pharmacokinetic profile with rapid absorption after oral uses, leading to different pharmacological effects . .
Result of Action
The action of this compound results in improved blood glucose level and plasma insulin level . It also shows renal protective action by reducing Blood Urea Nitrogen (BUN), Serum Creatinine (SCR), and Galactose Single Point (GSP), and restoring the damaged architecture of kidney tissues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
Isofraxidin interacts with various enzymes, proteins, and other biomolecules in the body. It has been found to exert anti-diabetic, antilipidemic, and antioxidant effects . It also plays a role in inhibiting the NF-ĸB pathway .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve blood glucose level and plasma insulin level .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Docking analysis showed excellent binding affinity of this compound by creating numerous H-bonds and non-bonded interaction with Lys145 of chain A and chain B, and Tyr57 of NF-ĸB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been found to restore the damaged architecture of kidney tissues in Streptozotocin-induced diabetic rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to have renal protective action (reducing BUN, SCR, and GSP) in STZ diabetic rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and has effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isofraxidin can be synthesized using benzaldehyde derivatives as precursors. The synthesis involves several steps, including the use of semi-polar solvents such as ethyl acetate (EtOAc). Common methods for the synthesis include microwave, mechanochemical, and ultrasound-assisted techniques .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from plant sources. Techniques such as maceration, reflux, ultrasonic-assisted, and microwave extraction are employed to obtain the crude extract containing this compound. The extract is then purified using silica gel and RP-18 columns .
Chemical Reactions Analysis
Types of Reactions: Isofraxidin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products: The major products formed from the reactions of this compound include derivatives with enhanced pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Isofraxidin has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is studied for its potential as a precursor for synthesizing other biologically active compounds. Its unique structure makes it a valuable compound for various chemical reactions and modifications.
Biology: In biological research, this compound is known for its antioxidant properties. It acts as a potent reactive oxygen species (ROS) scavenger, protecting cells from oxidative stress and damage .
Medicine: this compound has shown promising results in medical research, particularly in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. It targets various inflammatory mediators, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), tumor necrosis factor-α (TNF-α), and matrix metalloproteinases (MMPs) .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and nutraceuticals. Its multi-target effects and low levels of side effects make it a valuable compound for various industrial applications .
Comparison with Similar Compounds
Isofraxidin is unique among hydroxy coumarins due to its specific structure and multi-target effects. Similar compounds include:
Esculetin (6,7-dihydroxycoumarin): Known for its antioxidant and anti-inflammatory properties.
Scopoletin (7-hydroxy-6-methoxycoumarin): Exhibits anti-inflammatory, antioxidant, and antimicrobial activities.
Fraxin (7,8-dihydroxy-6-methoxycoumarin): Known for its anti-inflammatory and antioxidant effects.
This compound stands out due to its broader range of biological activities and its potential as a multi-target therapeutic agent.
Properties
IUPAC Name |
7-hydroxy-6,8-dimethoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)11(15-2)9(7)13/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEVRHHMDJKUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197557 | |
Record name | Isofraxidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486-21-5 | |
Record name | Isofraxidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isofraxidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isofraxidin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isofraxidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOFRAXIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304915F056 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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